molecular formula C22H24N4O2 B11307617 1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide

1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B11307617
M. Wt: 376.5 g/mol
InChI Key: JJJMQXLUWZCPOE-UHFFFAOYSA-N
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Description

1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s unique structure, which includes a quinoxaline moiety, a piperidine ring, and a phenyl group, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The ethoxy group is then introduced through an alkylation reaction. The piperidine ring is synthesized separately and then coupled with the quinoxaline derivative using standard amide coupling reactions, such as those involving carbodiimides like EDC·HCl and HOBt . Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The piperidine ring may enhance the compound’s binding affinity to its targets, while the phenyl group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-2-28-22-20(24-18-12-6-7-13-19(18)25-22)26-14-8-9-16(15-26)21(27)23-17-10-4-3-5-11-17/h3-7,10-13,16H,2,8-9,14-15H2,1H3,(H,23,27)

InChI Key

JJJMQXLUWZCPOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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